![molecular formula C26H20N4O B14142849 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one CAS No. 346456-76-6](/img/structure/B14142849.png)
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This particular compound features a unique structure with a phenyl group and a phenyldiazenyl group attached to a dihydroquinazolinone core, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. One efficient method uses a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This catalyst facilitates the reaction under mild conditions, resulting in high yields of the desired product . Another approach employs a cross-linked poly(4-vinylpyridine) supported BF3 catalyst, which is inexpensive, reusable, and promotes the reaction in ethanol at reflux conditions .
Industrial Production Methods
Industrial production of this compound can leverage the same catalytic methods mentioned above, with a focus on scalability and cost-effectiveness. The use of heterogeneous catalysts, such as the magnetic EDTA-coated copper-based nanocomposite, allows for easy separation and reuse of the catalyst, making the process more sustainable and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert the compound into different dihydroquinazolinone derivatives.
Substitution: The phenyl and phenyldiazenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which retain the core structure but feature different substituents on the phenyl and phenyldiazenyl groups. These derivatives often exhibit enhanced or modified biological activities .
Applications De Recherche Scientifique
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: A simpler derivative with similar biological activities.
Quinazolin-4(3H)-one: An oxidized form with distinct properties.
2-aminobenzamide derivatives: Compounds with varying substituents on the benzamide group.
Uniqueness
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structure, which combines a phenyl group and a phenyldiazenyl group with a dihydroquinazolinone core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
346456-76-6 |
|---|---|
Formule moléculaire |
C26H20N4O |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-phenyl-3-(4-phenyldiazenylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H20N4O/c31-26-23-13-7-8-14-24(23)27-25(19-9-3-1-4-10-19)30(26)22-17-15-21(16-18-22)29-28-20-11-5-2-6-12-20/h1-18,25,27H |
Clé InChI |
LNNACELZOAWTTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


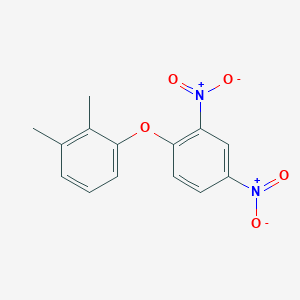
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
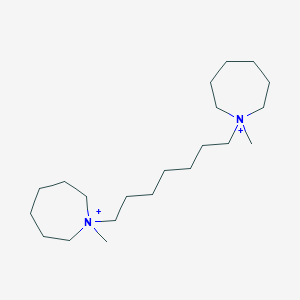

![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
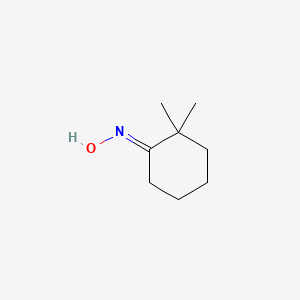

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
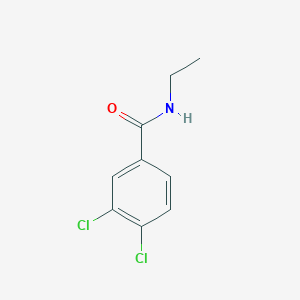
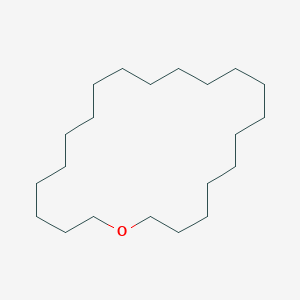
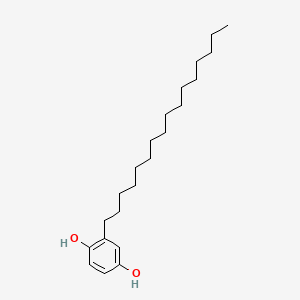
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
